2-(5-(4-Chlorophenyl)pyrimidin-2-yl)acetic acid
CAS No.: 38107-00-5
Cat. No.: VC17551419
Molecular Formula: C12H9ClN2O2
Molecular Weight: 248.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38107-00-5 |
|---|---|
| Molecular Formula | C12H9ClN2O2 |
| Molecular Weight | 248.66 g/mol |
| IUPAC Name | 2-[5-(4-chlorophenyl)pyrimidin-2-yl]acetic acid |
| Standard InChI | InChI=1S/C12H9ClN2O2/c13-10-3-1-8(2-4-10)9-6-14-11(15-7-9)5-12(16)17/h1-4,6-7H,5H2,(H,16,17) |
| Standard InChI Key | OFCSIBYZZCCLDO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=CN=C(N=C2)CC(=O)O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-[4-(4-chlorophenyl)pyrimidin-2-yl]acetic acid, reflects its core structure: a pyrimidine ring (positions 2 and 4 substituted) linked to a 4-chlorophenyl group and an acetic acid side chain. Its canonical SMILES representation is:
C1=CC(=CC=C1C2=NC(=NC=C2)CC(=O)O)Cl.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 248.66 g/mol |
| IUPAC Name | 2-[4-(4-chlorophenyl)pyrimidin-2-yl]acetic acid |
| Storage Conditions | 2–8°C in a sealed container |
| Stability | Sensitive to moisture and heat |
The chlorophenyl substitution enhances lipophilicity, potentially improving membrane permeability, while the acetic acid group introduces hydrogen-bonding capacity for target interactions .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming its structure. The -NMR spectrum typically shows:
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A singlet for the pyrimidine ring protons (δ 8.6–8.8 ppm).
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Aromatic protons from the chlorophenyl group (δ 7.3–7.5 ppm).
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A methylene group (δ 3.8 ppm) and carboxylic acid proton (δ 12.1 ppm).
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis involves multi-step organic reactions, often beginning with the formation of the pyrimidine ring via cyclocondensation. A common route includes:
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Cyclization: Reacting thiourea derivatives with β-keto esters to form the pyrimidine core.
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Chlorophenyl Introduction: Suzuki-Miyaura coupling to attach the 4-chlorophenyl group.
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Acetic Acid Functionalization: Alkylation or hydrolysis steps to introduce the acetic acid moiety.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Ethanol, reflux, 12 h | 65–70% |
| Coupling | Pd(PPh), KCO, DMF | 55% |
| Functionalization | LiOH, THF/HO, 40°C | 80% |
Yield optimization remains challenging due to steric hindrance from the chlorophenyl group and sensitivity of the acetic acid moiety to harsh conditions.
Purification and Analysis
Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard purification methods. Purity (>95%) is validated via HPLC (C18 column, acetonitrile/water gradient).
Biological Activities and Mechanisms
Anti-Inflammatory Effects
The compound reduces COX-2 (cyclooxygenase-2) expression by 40% at 10 µM in LPS-induced macrophages, comparable to celecoxib. This activity is attributed to the chlorophenyl group’s electron-withdrawing effects, which stabilize interactions with the COX-2 active site.
Antimicrobial Activity
Preliminary screens show inhibition of Staphylococcus aureus (MIC = 64 µg/mL) and Escherichia coli (MIC = 128 µg/mL). The pyrimidine ring likely disrupts bacterial DNA gyrase, though resistance mechanisms in Gram-negative strains limit efficacy .
Applications in Drug Development
Lead Compound Optimization
Structural modifications, such as esterifying the acetic acid group or replacing chlorine with fluorophenyl, are being explored to enhance bioavailability. A methyl ester prodrug variant showed 3-fold higher oral absorption in murine models.
Agricultural Chemistry
As a fungicide, the compound inhibits Botrytis cinerea (gray mold) at 50 ppm. Its mode of action involves disrupting fungal ergosterol biosynthesis, though field trials are pending .
Comparative Analysis with Structural Analogs
Table 3: Analog Comparison
The 4-chlorophenyl group confers superior target affinity compared to fluorine or methyl substitutions, likely due to optimal hydrophobic interactions .
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